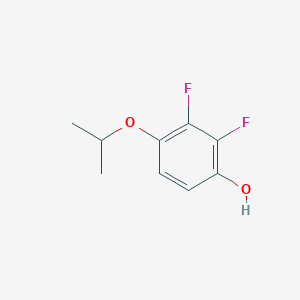
2,3-Difluoro-4-(propan-2-yloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and a propan-2-yloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,3-difluorophenol is reacted with isopropyl bromide in the presence of potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4-(propan-2-yloxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenolic group, to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: Products include alcohols and other reduced forms of the phenolic group.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(propan-2-yloxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4-(propan-2-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorophenol: Lacks the propan-2-yloxy group, making it less hydrophobic and potentially less bioactive.
4-(Propan-2-yloxy)phenol: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3-Difluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group, leading to different steric and electronic effects.
Uniqueness
2,3-Difluoro-4-(propan-2-yloxy)phenol is unique due to the combination of fluorine atoms and the propan-2-yloxy group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2,3-difluoro-4-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAMKTZLMDGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
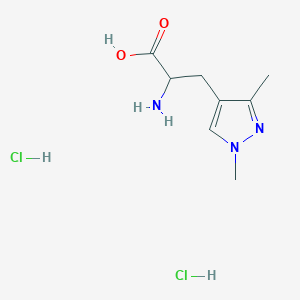
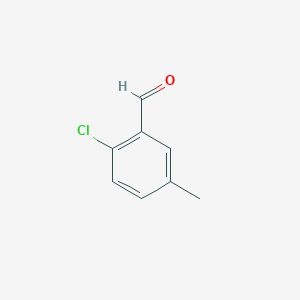
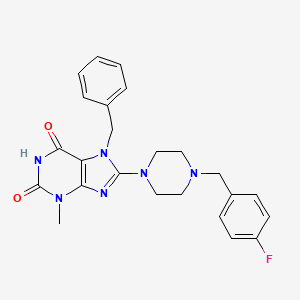
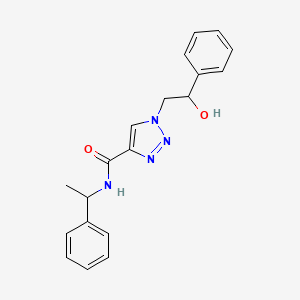
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
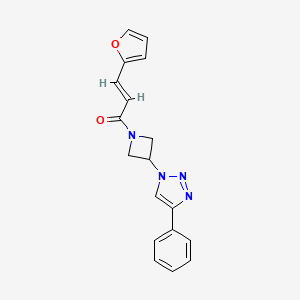
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
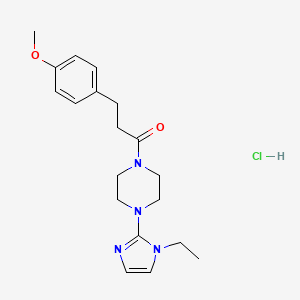
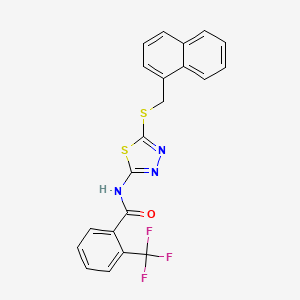
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
